molecular formula C15H13Br2ClN2 B2509280 (3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride CAS No. 93836-95-4

(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride

Cat. No.: B2509280
CAS No.: 93836-95-4
M. Wt: 416.54
InChI Key: PVSALKYNSMLCOW-WFGIELPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride is a useful research compound. Its molecular formula is C15H13Br2ClN2 and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structure Studies

  • Molecular Structure Analysis : The compound 2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol, a related derivative, has been synthesized and its molecular structure analyzed, revealing an intramolecular hydrogen bond and a specific dihedral angle between benzene rings, indicating potential applications in molecular structure studies (Hao Ji, Hua-Ping Ma, Yong-an Yang, Hailiang Zhu, 2012).

Synthesis and Chemical Characterization

  • Synthesis of Derivatives : The synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a compound similar in structure, has been reported. This process involves steps like Friedel-Crafts acylation, α-bromination, and amination, suggesting similar methods could be applicable for synthesizing the compound (Zeng Zhi-ming, 2003).

Chemical Properties and Interactions

Potential Biological Activities

  • Antimycobacterial Activity Assessment : Research on hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines, which are structurally related, reveals that the localization of halogen atoms significantly affects their antimycobacterial activity. This suggests potential biological activities for the compound under discussion in similar contexts (A. V. Erkin, V. Krutikov, 2010).

Applications in Nonlinear Optical Properties

Synthesis of Metal Complexes

  • Metal Complex Synthesis : The synthesis of metal complexes using bromophenylamine derivatives has been explored, providing insights into potential applications in creating novel metal-organic frameworks or catalysts (D. Shukla, M. Rani, A. Khan, 2013).

Antimicrobial Agent Synthesis

  • Antimicrobial Agent Development : Synthesis and characterization of substituted phenyl azetidines, including bromophenyl analogs, indicate potential for developing new antimicrobial agents (K. Doraswamy, P. Ramana, 2013).

Mechanism of Action

The mechanism of action for (3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with (3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride are not detailed in the available sources .

Future Directions

The future directions for research and applications of (3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride are not specified in the available resources .

Properties

IUPAC Name

4-bromo-N-[(E)-3-(4-bromophenyl)iminoprop-1-enyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2.ClH/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15;/h1-11,18H;1H/b10-1+,19-11?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSALKYNSMLCOW-ZDZJVJOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC=NC2=CC=C(C=C2)Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C=NC2=CC=C(C=C2)Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.